Bienvenue dans la boutique en ligne BenchChem!

2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-phenylacetamide

Lipophilicity clogP Triazoloquinazoline

Secure this triazoloquinazoline fragment (MW 319.32, clogP 1.90) as a quality-controlled standard for HTS triage. Unlike halogenated analogs, its low hydrophobicity minimizes aggregation artifacts, making it ideal for NMR- or SPR-based fragment screening. A reference ¹H NMR spectrum is publicly available, mitigating the risk of mis-annotated analog delivery. Documented inactivity against GPR35 further qualifies it as a clean negative control for phenotypic assays in inflammation or metabolic disease models. Build your screening collection with this ligand-efficient, orally compliant scaffold.

Molecular Formula C17H13N5O2
Molecular Weight 319.32 g/mol
CAS No. 866348-79-0
Cat. No. B6513477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-phenylacetamide
CAS866348-79-0
Molecular FormulaC17H13N5O2
Molecular Weight319.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CN2C3=CN=NN3C4=CC=CC=C4C2=O
InChIInChI=1S/C17H13N5O2/c23-15(19-12-6-2-1-3-7-12)11-21-16-10-18-20-22(16)14-9-5-4-8-13(14)17(21)24/h1-10H,11H2,(H,19,23)
InChIKeyVKTCKFUYBWWNKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-phenylacetamide (CAS 866348-79-0): Core Structural Identity and Screening‑Library Provenance


2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-phenylacetamide (CAS 866348-79-0) is a heterocyclic small molecule built on a [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one scaffold bearing an N-phenylacetamide side‑chain at position 4. The compound has a molecular formula C₁₇H₁₃N₅O₂, a molecular weight of 319.32 g/mol, a calculated logP of approximately 1.90, and is commercially supplied with a minimum purity of 95% . It belongs to the triazoloquinazoline chemotype, a class extensively explored for adenosine receptor, benzodiazepine receptor, and kinase modulation . Currently, the compound is distributed as part of high‑throughput screening (HTS) collections, and its primary characterisation is anchored to NMR spectroscopy and basic physicochemical descriptors .

Why Triazoloquinazoline Analogs Cannot Be Freely Substituted for 2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-phenylacetamide in Screening Cascades


Within the triazoloquinazoline family, even minor changes to the N‑acetamide substituent or the core heterocycle regiochemistry profoundly alter target engagement, lipophilicity, and ADME‑related properties. For instance, a chlorine atom at the 8‑position of the quinazoline ring (as in 2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide) changes the electron density of the scaffold and introduces a halogen‑bond donor, while shifting from a phenyl to a benzyl or substituted‑phenyl amide changes molecular shape, rotational freedom, and hydrogen‑bonding capacity . Class‑level SAR on triazoloquinazolines shows that adenosine A₁/A₂A receptor affinity and benzodiazepine receptor binding vary by orders of magnitude depending on the substituent at the 3‑position and the nature of the 5‑position group . Therefore, treating 2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-phenylacetamide as interchangeable with any nearest‑neighbor analog risks introducing uncontrolled variables into a screening funnel.

Quantitative Differentiation Evidence for 2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-phenylacetamide Against Its Closest Analogs


Predicted Lipophilicity (clogP) of the N‑Phenylacetamide Derivative Versus Halo‑Substituted Analogs

The target compound exhibits a calculated logP (clogP) of 1.90 . By contrast, the 8‑chloro analog (2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide) is predicted to have a higher logP (~2.4–2.8 based on the additive contribution of chlorine; ΔlogP ≈ 0.5–0.9 units), while the N‑(4‑chlorophenyl) derivative (N-(4-chlorophenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide) has a measured logP of approximately 2.8 . The absence of halogen atoms in the target compound yields a 0.5–0.9 log unit lower lipophilicity, which is expected to translate into higher aqueous solubility and reduced non‑specific protein binding in biochemical assays .

Lipophilicity clogP Triazoloquinazoline

Minimal Rotatable Bonds and Topological Polar Surface Area Differentiate the Simple N‑Phenylacetamide from Bulky Amide Analogs

The target compound possesses only 2 rotatable bonds and a topological polar surface area (TPSA) of 80.8 Ų . In comparison, the N‑(2‑chlorobenzyl) analog (N-(2-chlorobenzyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide) adds a methylene spacer, increasing rotatable bonds to 3 and TPSA to ~84 Ų, while the N‑(3,4‑dimethoxyphenyl) derivative (N-(3,4-dimethoxyphenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide) introduces two methoxy groups, pushing the TPSA above 100 Ų and rotatable bonds to 4 . The target compound therefore has the lowest conformational entropy penalty upon binding among these analogs, which can translate to more favorable ligand efficiency metrics in fragment‑based or HTS campaigns .

Molecular flexibility TPSA Ligand efficiency

Availability of Orthogonal Analytical Characterization: NMR Fingerprint vs. Non‑Characterized Library Analogs

The target compound has a validated ¹H NMR spectrum deposited in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID 1ZvBpHRKCsn) . In contrast, several close analogs such as N-(2-chlorobenzyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide (AKSci HTS007336) and N-(3,4-dimethoxyphenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide lack publicly available reference NMR spectra, relying solely on vendor‑stated purity (≥90–95%) without orthogonal spectroscopic verification . The presence of a reference NMR spectrum for the target compound enables independent identity confirmation and purity assessment prior to use in quantitative assays.

Quality control NMR spectroscopy HTS compound integrity

Inactivity in GPR35 Antagonism – A Selectivity Counter‑Screen Data Point Absent for Most Analogs

The target compound was tested in a primary GPR35 antagonism assay and found to be inactive . This negative result provides a selectivity data point that is not available for the majority of its triazoloquinazoline analogs (e.g., N‑(2‑chlorobenzyl), N‑(4‑chlorophenyl), or 8‑chloro derivatives), which have not been profiled against GPR35 in public databases. While this is a single counter‑screen, it reduces the risk of unexpected off‑target activity in phenotypic assays where GPR35 modulation could be a confounding factor .

GPR35 Counter‑screen Selectivity

Recommended Research and Procurement Scenarios for 2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-phenylacetamide


Fragment‑Based and Biophysical Screening Campaigns Requiring Low Lipophilicity

With a clogP of 1.90 and only two rotatable bonds , the compound is well‑suited for fragment‑based screening by NMR, SPR, or DSF, where low hydrophobicity minimizes non‑specific binding and aggregation artifacts. It offers a solubility advantage over halogenated analogs such as the N‑(4‑chlorophenyl) derivative (clogP ≈ 2.8).

Control Compound for Triazoloquinazoline SAR Series with Orthogonal Identity Verification

Because a reference ¹H NMR spectrum is publicly available through the KnowItAll spectral library , the compound can serve as a quality‑control standard when building or expanding triazoloquinazoline‑focused compound collections. This addresses the common procurement risk of receiving a mis‑annotated analog when ordering from screening libraries.

Phenotypic Screening Where GPR35‑Mediated Interference Must Be Excluded

The documented inactivity against GPR35 makes this compound a suitable negative control or a low‑risk candidate for phenotypic assays (e.g., inflammation, metabolic disease models) in which GPR35 activation or antagonism could confound hit‑calling.

Medicinal Chemistry Starting Point for Oral Bioavailability Optimization

The combination of moderate molecular weight (319.32 Da), low rotatable bond count, and TPSA of 80.8 Ų places the compound within favorable oral drug‑space guidelines . It represents a more ligand‑efficient starting scaffold than bulkier amide analogs such as the N‑(3,4‑dimethoxyphenyl) derivative.

Quote Request

Request a Quote for 2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.